Ethyl 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetate
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Overview
Description
Ethyl 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetate is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities . It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetate typically involves a multi-step process. One common method includes the reaction of pyridine-3-amine with thiazole-5-carboxylic acid, followed by esterification with ethanol . The reaction conditions often require the use of catalysts and solvents such as dimethylformamide (DMF) and triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Ethyl 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetate is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
ethyl 2-[2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-11(16)6-10-8-14-12(18-10)15-9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3,(H,14,15) |
InChI Key |
NFGOGRWVWYTRLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NC2=CN=CC=C2 |
Origin of Product |
United States |
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